molecular formula C8H10Cl2N2O3 B6607762 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride CAS No. 2839144-15-7

2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride

Cat. No.: B6607762
CAS No.: 2839144-15-7
M. Wt: 253.08 g/mol
InChI Key: KHWGBMUUJDISAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride is a versatile chemical compound used in various scientific studies. Its unique properties enable applications in fields such as pharmaceutical research, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-5-nitrophenol with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(2-chloro-5-nitrophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atom.

    Reduction: 2-(2-amino-5-nitrophenoxy)ethan-1-amine hydrochloride.

    Oxidation: Compounds with oxidized nitrogen functionalities.

Scientific Research Applications

2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride is used in various scientific research applications, including:

    Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.

    Organic Synthesis: As an intermediate in the preparation of more complex organic molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may interact with enzymes or receptors to modulate biological pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine hydrochloride: Another compound with similar structural features but different applications, primarily used as a biochemical reagent.

    2-chloro-5-nitrophenol: A precursor in the synthesis of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of scientific research.

Properties

IUPAC Name

2-(2-chloro-5-nitrophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3.ClH/c9-7-2-1-6(11(12)13)5-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGBMUUJDISAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.